REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12](O[C@@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3](O)[CH:2]=1.C1C(C2C(=O)C3C(O)=CC(O[C@@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)=CC=3OC=2)=CC=C(O)C=1.COC1C=C2C(C(C3C=CC(O)=CC=3)=COC2=CC=1O[C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O)=O.C1C(C2C(=O)C3C=CC(O)=CC=3OC=2)=CC=C(O)C=1.C1C(C2C(=O)C3C(O)=CC(O)=CC=3OC=2)=CC=C(O)C=1.COC1C=C2C(=O)C(C3C=CC(O)=CC=3)=COC2=CC=1O.C1C(C2C(=O)C3C=CC(O[C@@H]4O[C@H](COC(CC(O)=O)=O)[C@@H](O)[C@H](O)[C@H]4O)=CC=3OC=2)=CC=C(O)C=1.C1C(C2C(=O)C3C(=CC(O[C@@H]4O[C@H](COC(CC(O)=O)=O)[C@@H](O)[C@H](O)[C@H]4O)=CC=3O)OC=2)=CC=C(O)C=1.COC1C=C2C(C(C3C=CC(O)=CC=3)=COC2=CC=1O[C@@H]1O[C@H](COC(CC(O)=O)=O)[C@@H](O)[C@H](O)[C@H]1O)=O.COC[C@H]1O[C@@H](OC2C=CC3C(C(C4C=CC(O)=CC=4)=COC=3C=2)=O)[C@H](O)[C@@H](O)[C@@H]1O.CC(OC[C@H]1O[C@@H](OC2C=C3OC=C(C4C=CC(O)=CC=4)C(=O)C3=CC=2OC)[C@H](O)[C@@H](O)[C@@H]1O)=O>C(O)C>[O:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:16](=[O:17])[C:7]([C:6]2[CH:1]=[CH:2][CH:3]=[CH:4][CH:5]=2)=[CH:8]1
|
Name
|
isoflavones
|
Quantity
|
5.5 (± 4.5) mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
malonyl genistin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O
|
Name
|
acetyl daidzin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O
|
Name
|
acetyl genistin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O
|
Name
|
12
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
isoflavones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
isoflavones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
|
Name
|
genistin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=CC1O)OC=C(C2=O)C=3C=CC(=CC3)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
After extraction
|
Type
|
EXTRACTION
|
Details
|
The residue was further extracted twice in the same way as in the above
|
Type
|
EXTRACTION
|
Details
|
Extract solutions from three extractions in total
|
Type
|
FILTRATION
|
Details
|
filtered with a 0.45 μm PVDF
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to obtain a test solution
|
Type
|
CONCENTRATION
|
Details
|
The true isoflavone concentrations
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |